molecular formula C21H18Si B044930 4-[2-(Trimethylsilyl)ethynyl]pyrene CAS No. 600168-40-9

4-[2-(Trimethylsilyl)ethynyl]pyrene

Cat. No.: B044930
CAS No.: 600168-40-9
M. Wt: 298.5 g/mol
InChI Key: WRWKVZWAXXETQV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-[2-(Trimethylsilyl)ethynyl]pyrene is nitroaromatic compounds . Nitroaromatic compounds are a class of compounds that contain at least one nitro group (-NO2) attached to an aromatic ring. They are often used in the production of explosives, making them a significant concern for homeland security .

Mode of Action

This compound interacts with nitroaromatic compounds through fluorescence sensing . The compound, also known as a fluorophore, absorbs light at a specific wavelength and then re-emits light at a longer wavelength. When it comes into contact with nitroaromatic compounds, changes in the fluorescence can be detected, indicating the presence of these compounds .

Biochemical Pathways

It’s known that the compound is used in proteomics research , which involves the large-scale study of proteins, including their structures and functions.

Pharmacokinetics

As a biochemical used in research, it’s crucial to note that its bioavailability may vary depending on the specific experimental conditions .

Result of Action

The primary result of the action of this compound is the detection of nitroaromatic compounds. It has been shown to have high detection limits towards nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and within the up to ppb range in the vapor phase .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound has been used in different environments, such as in solutions and vapor phase, for the detection of nitroaromatic compounds . The specific conditions of these environments, such as temperature and pH, could potentially impact the compound’s action.

Preparation Methods

The synthesis of 4-[2-(Trimethylsilyl)ethynyl]pyrene typically involves the reaction of pyrene with trimethylsilylacetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where pyrene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base . The reaction conditions often involve an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes. The key to successful industrial production would involve optimizing the reaction conditions to ensure high yield and purity of the final product.

Properties

IUPAC Name

trimethyl(2-pyren-4-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Si/c1-22(2,3)13-12-17-14-18-8-4-6-15-10-11-16-7-5-9-19(17)21(16)20(15)18/h4-11,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWKVZWAXXETQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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